molecular formula C15H20N6O8 B1682579 N6-Carbamoyl-L-threonyladenosine CAS No. 24719-82-2

N6-Carbamoyl-L-threonyladenosine

Cat. No.: B1682579
CAS No.: 24719-82-2
M. Wt: 412.35 g/mol
InChI Key: UNUYMBPXEFMLNW-DWVDDHQFSA-N
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Mechanism of Action

N6-Threonylcarbamoyladenosine (t6A) is a universal modification that occurs at position 37 of tRNAs that decipher codons starting with adenosine . This compound plays a crucial role in various biological processes, including growth, telomere homeostasis, and transcription .

Target of Action

The primary targets of t6A are the ANN-decoding transfer RNAs (tRNAs) . This modification is found in nearly all tRNAs that decode ANN codons . The t6A modification is responsible for decoding ANN (N = A, T, G, C) codons of tRNA at the 37th position of adenine .

Mode of Action

t6A stabilizes structural configurations of the anticodon stem loop, promotes anticodon–codon pairing, and safeguards the translational fidelity . The modification is co-catalyzed by two universally conserved protein families: TsaC/Sua5 (COG0009) and TsaD/Kae1/Qri7 (COG0533) . These enzymes utilize the substrates of L-threonine, HCO3−/CO2, and ATP to synthesize an intermediate L-threonylcarbamoyladenylate (TC-AMP). The threonylcarbamoyl moiety of the TC-AMP intermediate is then transferred onto the A37 of substrate tRNAs .

Biochemical Pathways

The biochemical pathway of t6A37 modification has been extensively studied in bacteria, archaea, eukaryotes, and organelles . The biosynthesis of t6A37 takes place in two steps. First, YrdC/Sua5 utilizes threonine, bicarbonate, and ATP as substrates to catalyze the formation of an L-threonylcarbamoyladenylate intermediate (TC-AMP). Second, the TsaD/Kae1/Qri7 family protein functions as a catalytic subunit, transferring the L-threonylcarbamoyl moiety of the TC-AMP intermediate to A37 .

Pharmacokinetics

It’s known that t6a is a universal modification found in all three domains of life, suggesting that it is well-absorbed and distributed across different types of cells .

Result of Action

The t6A modification serves to strengthen the codon–anticodon interaction and promote translational fidelity by the ribosome . Cells deficient for t6A modification exhibit an increased frequency of frameshift events and are prone to errors in AUG start codon selection, both of which can severely impair normal cellular physiology .

Action Environment

The action of t6A is influenced by various environmental factors. For instance, in bacteria, YgjD orthologues operate in concert with the bacterial-specific proteins YeaZ and YjeE . In archaeal and eukaryotic systems, Kae1 operates as part of a larger macromolecular assembly called KEOPS with Bud32, Cgi121, Gon7, and Pcc1 subunits . Qri7 orthologues function in the mitochondria and may represent the most primitive member of the Kae1/Qri7/YgjD protein family .

Biochemical Analysis

Biochemical Properties

N6-Threonylcarbamoyladenosine is involved in biochemical reactions that regulate the speed and accuracy of mRNA translation . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for the proper functioning of the biochemical processes.

Cellular Effects

N6-Threonylcarbamoyladenosine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N6-Threonylcarbamoyladenosine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, ensuring the accuracy of protein synthesis .

Metabolic Pathways

N6-Threonylcarbamoyladenosine is involved in metabolic pathways, interacting with various enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Carbamoyl-L-threonyladenosine involves the attachment of a threonylcarbamoyl group to the adenosine molecule. This process typically requires the use of specific enzymes and cofactors. For instance, the proteins TsaB, TsaC (or C2), TsaD, and TsaE are involved in the biosynthetic apparatus responsible for the formation of threonylcarbamoyladenosine. TsaC (C2) catalyzes the formation of the intermediate threonylcarbamoyladenosine monophosphate (TC-AMP) from ATP, threonine, and CO2, while TsaD catalyzes the transfer of the threonylcarbamoyl moiety from TC-AMP to the adenosine molecule.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the enzymatic processes involved. advancements in biotechnology and enzyme engineering may facilitate the large-scale production of this compound in the future.

Chemical Reactions Analysis

Types of Reactions: N6-Carbamoyl-L-threonyladenosine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary depending on the desired outcome.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of various substituted analogs.

Properties

IUPAC Name

(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9-,10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUYMBPXEFMLNW-DWVDDHQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947655
Record name N-{Hydroxy[(9-pentofuranosyl-9H-purin-6-yl)amino]methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24719-82-2
Record name N6-Threonylcarbamoyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24719-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6)-(N-Threonylcarbonyl)adenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024719822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{Hydroxy[(9-pentofuranosyl-9H-purin-6-yl)amino]methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-THREONYLCARBAMOYLADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C55P4W4TB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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